molecular formula C13H14O3 B15345035 2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- CAS No. 78128-85-5

2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)-

Cat. No.: B15345035
CAS No.: 78128-85-5
M. Wt: 218.25 g/mol
InChI Key: CNYGDWQUBNSOAR-UHFFFAOYSA-N
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Description

2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- is a chemical compound belonging to the furanone family. Furanones are five-membered lactones with a wide range of applications in organic synthesis and the production of biologically active compounds. This particular compound is known for its unique structure, which includes a hydroxy group and a phenylpropyl substituent, making it a valuable intermediate in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- can be achieved through several methods. One common approach involves the condensation of functional derivatives of aliphatic and cyclic compounds. For instance, the preparation of 2(5H)-furanone and 5-hydroxy-2(5H)-furanone can be based on the reactions of commercially available furfural with hydrogen peroxide under various conditions . Another method includes the oxidation of furan using oxone as the sole oxidant and water as a solvent, which is practical and industrially applicable .

Industrial Production Methods

Industrial production of 2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- often involves scalable and efficient synthetic routes. The oxidation of furan derivatives using environmentally friendly oxidants like hydrogen peroxide and oxone is favored due to its practicality and scalability .

Mechanism of Action

The mechanism of action of 2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- involves its interaction with various molecular targets and pathways. The compound’s hydroxy group and phenylpropyl substituent play crucial roles in its reactivity and biological activity. It can undergo nucleophilic addition and oxidation reactions, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(5H)Furanone, 4-hydroxy-3-(3-phenylpropyl)- is unique due to its specific structure, which includes a hydroxy group and a phenylpropyl substituent. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

78128-85-5

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

3-hydroxy-4-(3-phenylpropyl)-2H-furan-5-one

InChI

InChI=1S/C13H14O3/c14-12-9-16-13(15)11(12)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,14H,4,7-9H2

InChI Key

CNYGDWQUBNSOAR-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O1)CCCC2=CC=CC=C2)O

Origin of Product

United States

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